Product packaging for Diethyl 2-cyano-3-methylbutanedioate(Cat. No.:CAS No. 60298-17-1)

Diethyl 2-cyano-3-methylbutanedioate

Cat. No.: B3054427
CAS No.: 60298-17-1
M. Wt: 213.23 g/mol
InChI Key: YGEGVBWONVKDHX-UHFFFAOYSA-N
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Description

Positioning of Diethyl 2-cyano-3-methylbutanedioate within the Broader Class of Cyanoester Compounds

Cyanoesters are characterized by the presence of both a cyano (-C≡N) and an ester (-COOR) functional group. This combination of an electron-withdrawing cyano group and an ester moiety often confers unique reactivity upon the molecule. The cyano group can participate in a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and addition reactions across the triple bond.

The defining feature of many α-cyanoesters is the acidity of the α-proton (the hydrogen on the carbon adjacent to both the cyano and ester groups). This acidity allows for the facile formation of a stabilized carbanion (an enolate), which is a potent nucleophile. This reactivity is central to many carbon-carbon bond-forming reactions. This compound is a substituted succinate, and its reactivity would be influenced by the methyl group at the 3-position.

Significance and Research Rationale for Investigating this compound

While direct research applications of this compound are not widely reported, the rationale for investigating such a compound can be inferred from the broad utility of functionalized diesters and cyanoacetates in organic synthesis. These types of molecules are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

The potential significance of this compound lies in its capacity to serve as a scaffold for generating stereochemically complex and functionally diverse molecules. The presence of multiple reactive sites allows for sequential and selective modifications, paving the way for the synthesis of novel heterocyclic compounds and acyclic systems with desirable biological or material properties. For instance, the cyanoester moiety is a key component in the Knoevenagel condensation, a fundamental reaction for C-C bond formation.

Historical Context of Related Chemical Transformations in the Synthesis of Functionalized Diesters

The synthesis of functionalized diesters like this compound is built upon a rich history of foundational reactions in organic chemistry. A plausible and historically significant method for the synthesis of such a compound is the Michael addition . First described by Arthur Michael in 1887, this reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the context of our target molecule, this could involve the addition of a cyanide source to diethyl methylmaleate or the addition of an enolate derived from ethyl cyanoacetate (B8463686) to an appropriate α,β-unsaturated ester. libretexts.orglibretexts.orgmasterorganicchemistry.com

Another relevant historical reaction is the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis, first reported by Jocelyn Field Thorpe in the early 1900s. wikipedia.orgnumberanalytics.comchemeurope.com While not directly applicable to the synthesis of an acyclic diester, it highlights the historical importance of nitrile chemistry in forming cyclic systems.

Furthermore, the broader context of diester chemistry includes landmark reactions such as the Dieckmann condensation , an intramolecular cyclization of diesters to form β-keto esters, discovered by Walter Dieckmann in 1894. purechemistry.orgonlineorganicchemistrytutor.comwikipedia.orglibretexts.org The Stobbe condensation , reported by Hans Stobbe in 1893, provides a route to alkylidene succinic acids from the reaction of ketones or aldehydes with succinic esters. wikipedia.orgorganicreactions.orgslideshare.netjuniperpublishers.com These reactions, while not all directly producing our target molecule, form the bedrock of synthetic strategies for creating functionalized diesters and underscore the long-standing importance of this class of compounds in organic synthesis.

The development of synthetic methodologies for cyano-containing compounds also has deep historical roots, with the landmark Wöhler synthesis of urea (B33335) from ammonium (B1175870) cyanate (B1221674) in 1828 being a pivotal moment in the history of chemistry, challenging the theory of vitalism. nih.gov This early work laid the groundwork for our understanding of the reactivity of cyanates and related nitrogen-containing functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4 B3054427 Diethyl 2-cyano-3-methylbutanedioate CAS No. 60298-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-cyano-3-methylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-14-9(12)7(3)8(6-11)10(13)15-5-2/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEGVBWONVKDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290415
Record name diethyl 2-cyano-3-methylbutanedioate
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Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60298-17-1
Record name NSC68514
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-cyano-3-methylbutanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies of Diethyl 2 Cyano 3 Methylbutanedioate and Its Analogues

Foundational Synthetic Approaches

The most fundamental methods for constructing the carbon skeleton of these compounds rely on well-established, base-catalyzed reactions that unite simpler precursor molecules.

Base-catalyzed condensation reactions are a cornerstone for forming carbon-carbon bonds. Ethyl cyanoacetate (B8463686) is a particularly useful precursor in these reactions due to the acidity of the α-hydrogen atoms located between the electron-withdrawing nitrile and ester groups. wikipedia.org This allows for easy deprotonation by a base to form a stable carbanion (enolate), which can then act as a nucleophile. libretexts.org

A primary example of this approach is the Knoevenagel condensation, where ethyl cyanoacetate reacts with aldehydes or ketones. wikipedia.orgresearchgate.net For the synthesis of compounds structurally related to diethyl 2-cyano-3-methylbutanedioate, a Claisen-type condensation is more direct. In this approach, the enolate of ethyl cyanoacetate attacks an ester. A direct synthesis of a related compound, diethyl 2-cyano-3-oxosuccinate, is achieved through the Claisen condensation of ethyl cyanoacetate with diethyl oxalate (B1200264) using sodium ethoxide as the base. mdpi.comresearchgate.net This reaction underscores the utility of ethyl cyanoacetate as a nucleophilic building block.

The general mechanism for these condensations involves the following steps:

Deprotonation: A base, such as sodium ethoxide, removes an acidic α-hydrogen from ethyl cyanoacetate to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another ester molecule (e.g., an α-ketoester like ethyl pyruvate (B1213749) to directly approach the target structure).

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide group (e.g., ethoxide) to form the final product.

Self-condensation of ethyl cyanoacetate can also occur under certain conditions, leading to more complex structures. bohrium.comchemprob.org

Table 1: Examples of Base-Catalyzed Condensation Reactions
Reactant 1Reactant 2Base/CatalystProduct TypeReference
Ethyl CyanoacetateDiethyl OxalateSodium EthoxideDiethyl 2-cyano-3-oxosuccinate mdpi.com
Ethyl CyanoacetateAromatic AldehydesMorpholine(E)-ethyl 2-cyano-3-phenylacrylate derivatives researchgate.net
Ethyl Cyanoacetate3,4-dihydroxy-5-nitrobenzaldehydeNot specified(E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide (B121943) precursor google.com

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. libretexts.orguobabylon.edu.iq The synthesis traditionally begins with diethyl malonate, which is deprotonated and then alkylated with an alkyl halide. chemistnotes.comwikipedia.orgopenochem.org Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. wikipedia.org

This methodology can be readily adapted to synthesize substituted butanedioates, including the target compound, by using ethyl cyanoacetate as an analogue of diethyl malonate. The presence of the cyano group provides the necessary acidity to the α-carbon. The general procedure involves:

Enolate Formation: Ethyl cyanoacetate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate. libretexts.org

Alkylation: The enolate is then reacted with an appropriate alkylating agent in a nucleophilic substitution reaction (typically SN2). openochem.org To obtain the this compound structure, the alkylating agent would be an α-haloester, such as ethyl 2-bromopropanoate.

Workup: The reaction is quenched to yield the final dialkylated product. Unlike the traditional malonic ester synthesis, a final hydrolysis and decarboxylation step is not performed if the dicarboxylate structure is desired.

A key challenge in this approach is preventing dialkylation, where the mono-alkylated product reacts a second time with the alkylating agent. wikipedia.org Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-alkylated product.

Advanced and Stereoselective Synthesis Strategies

Modern synthetic chemistry often requires precise control over the three-dimensional arrangement of atoms (stereochemistry). For molecules like this compound, which can possess chiral centers, advanced stereoselective methods are employed.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). mdma.ch This is particularly useful for alkylation reactions, as it allows the use of inexpensive inorganic bases like sodium hydroxide (B78521) in an aqueous solution, while the organic substrate and alkylating agent remain in an organic solvent. phasetransfer.comcrdeepjournal.org

In the context of synthesizing substituted cyanoacetates, the PTC process typically involves:

The base in the aqueous phase deprotonates the ethyl cyanoacetate.

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, forms an ion pair with the enolate. phasetransfer.comcrdeepjournal.org

This lipophilic ion pair is transferred into the organic phase.

In the organic phase, the "naked" and highly reactive enolate undergoes alkylation with the alkyl halide. mdma.ch

The catalyst then returns to the aqueous phase to repeat the cycle.

The advantages of PTC include milder reaction conditions, increased yields by minimizing side reactions like dehydrohalogenation, and the avoidance of expensive and moisture-sensitive bases and anhydrous solvents. phasetransfer.comcrdeepjournal.org

When the target molecule contains one or more stereocenters, enantioselective or diastereoselective methods are required to produce a specific stereoisomer. This is particularly relevant for the synthesis of analogues of this compound where a chiral quaternary carbon center is present.

Constructing all-carbon quaternary stereocenters (a carbon atom bonded to four other carbon atoms) is a significant challenge in organic synthesis due to steric hindrance. nih.gov Catalytic asymmetric alkylation provides an elegant solution. researchgate.net

One of the most effective methods in this area is asymmetric phase-transfer catalysis. This technique is a refinement of the PTC described earlier, but it utilizes a chiral phase-transfer catalyst. These catalysts, often derived from cinchona alkaloids, create a chiral environment around the enolate ion pair. acs.org This chiral environment forces the alkylating agent to approach the nucleophile from a specific direction, resulting in the preferential formation of one enantiomer over the other. organic-chemistry.org

Highly enantioselective alkylations of cyanoacetate precursors have been achieved using such chiral phase-transfer catalysts, yielding products with a chiral quaternary carbon in high enantiomeric excess (ee). organic-chemistry.org Other advanced methods, such as iridium-catalyzed asymmetric allylic alkylation of malonates, have also proven effective for creating enantioenriched all-carbon quaternary centers, showcasing the power of metal-catalyzed approaches. organic-chemistry.org

Table 2: Examples of Asymmetric Alkylation for Quaternary Center Construction
Substrate TypeReaction TypeCatalyst TypeKey FeatureReference
α-CyanocarboxylatesAsymmetric AlkylationChiral Phase-Transfer CatalystForms chiral quaternary α,α-disubstituted α-cyanoacetates organic-chemistry.org
2-ArylcyclohexanonesAsymmetric AlkylationChiral Ammonium Bromide (PTC)Forms optically enriched products with a chiral quaternary carbon acs.org
Dialkyl MalonatesAsymmetric Allylic AlkylationIridium-based catalystConstructs enantioenriched all-carbon quaternary stereocenters organic-chemistry.org

Enantioselective and Diastereoselective Synthesis Protocols

Chemo-Enzymatic and Biocatalytic Approaches to Chiral this compound and Analogues

Chemo-enzymatic and biocatalytic methods represent a powerful strategy for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. While specific enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis can be applied to produce its chiral analogues. Key enzymatic strategies applicable to this class of compounds include kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution:

Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. This process utilizes an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For chiral analogues of this compound, which are esters, lipases are particularly effective biocatalysts.

The process can be designed in two primary ways:

Enantioselective Hydrolysis: A racemic mixture of the ester is subjected to hydrolysis in the presence of a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. These two products can then be separated.

Enantioselective Esterification or Transesterification: A racemic alcohol precursor could be subjected to esterification with a suitable acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer, resulting in an enantioenriched ester and the unreacted alcohol enantiomer.

The success of enzymatic kinetic resolution is highly dependent on the choice of enzyme, solvent, and acyl donor. For instance, lipases such as Candida antarctica lipase B (CALB) are known for their broad substrate specificity and high enantioselectivity in organic solvents.

Asymmetric Synthesis using Enzymes:

A more direct approach to obtaining a single enantiomer is through asymmetric synthesis, where a prochiral substrate is converted into a chiral product. For compounds like this compound, this could involve the enantioselective Michael addition of a cyanide source to a prochiral α,β-unsaturated ester, catalyzed by an enzyme. While chemical methods for this transformation are more common, the development of enzymes for asymmetric carbon-carbon bond formation is a growing field.

Another biocatalytic strategy involves the use of oxidoreductases. For example, a prochiral diketone analogue could be selectively reduced by a ketoreductase to yield a chiral hydroxy compound, which could then be further elaborated to the target molecule.

The following table summarizes potential chemo-enzymatic approaches for the synthesis of chiral analogues of this compound.

ApproachEnzyme ClassTransformationPotential SubstratePotential Product
Kinetic Resolution LipaseEnantioselective HydrolysisRacemic this compound(R)- or (S)-2-cyano-3-methyl-4-ethoxy-4-oxobutanoic acid and the corresponding unreacted (S)- or (R)-ester
Kinetic Resolution LipaseEnantioselective TransesterificationRacemic hydroxy precursorEnantioenriched ester and unreacted alcohol
Asymmetric Synthesis Oxynitrilase/SynthaseEnantioselective Michael AdditionDiethyl 2-methylmaleateChiral this compound
Asymmetric Synthesis KetoreductaseAsymmetric ReductionProchiral diketone analogueChiral hydroxy intermediate
Utilization of Chiral Auxiliaries in Controlled Stereocenter Formation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. This methodology is a cornerstone of asymmetric synthesis and is highly applicable to the controlled synthesis of chiral this compound.

A prominent strategy involves the use of Evans-type oxazolidinone auxiliaries. These are typically attached to a carboxylic acid moiety of the substrate to form a chiral imide. The bulky group on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to a malonate precursor. The key stereocenter-forming step would be a diastereoselective Michael addition. For example, a substrate like diethyl (S)-2-((2-oxo-4-phenyloxazolidin-3-yl)methylene)malonate can be synthesized. The chiral auxiliary, in this case, (S)-4-phenyloxazolidin-2-one, directs the addition of a nucleophile (e.g., a methyl group from an organometallic reagent) to the β-position of the α,β-unsaturated system.

The stereochemical outcome is dictated by the conformation of the enolate and the steric hindrance imposed by the auxiliary. The resulting product, now containing the desired stereocenter, can then be subjected to a mild cleavage reaction to remove the chiral auxiliary, yielding the chiral cyanobutanedioate derivative.

The following table outlines the general steps involved in using a chiral auxiliary for the synthesis of a chiral analogue of this compound.

StepDescriptionReactants/ReagentsProduct
1. Attachment of Chiral Auxiliary The chiral auxiliary is covalently bonded to a malonate-type substrate.Diethyl malonate derivative, chiral auxiliary (e.g., (S)-4-phenyloxazolidin-2-one), coupling agents.Chiral auxiliary-bound malonate substrate.
2. Diastereoselective Reaction A Michael addition is performed where the chiral auxiliary directs the stereoselective formation of the new C-C bond.The product from Step 1, a methylating agent (e.g., MeMgBr).Diastereomerically enriched Michael adduct.
3. Cleavage of Chiral Auxiliary The chiral auxiliary is removed from the product of the diastereoselective reaction.The product from Step 2, mild hydrolysis or alcoholysis reagents.Chiral this compound analogue and recovered chiral auxiliary.

The diastereomeric ratio (d.r.) of the product is a critical measure of the effectiveness of the chiral auxiliary in controlling the stereochemistry. High diastereomeric ratios are often achievable with well-designed chiral auxiliaries and optimized reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of byproducts and enhancing selectivity (chemo-, regio-, and stereoselectivity). For the synthesis of this compound, which is typically formed via a Michael addition, several parameters can be systematically varied.

The key reaction for the synthesis of this compound is the Michael addition of a cyanoacetate derivative to an acrylate (B77674) derivative. Specifically, the addition of ethyl cyanoacetate to diethyl methylidenemalonate or a related α,β-unsaturated ester. The optimization of this reaction involves a careful study of the following factors:

Catalyst: The choice of base is crucial. Common bases include organic amines (e.g., triethylamine, DBU), alkali metal alkoxides (e.g., sodium ethoxide), and phase-transfer catalysts. The strength and steric bulk of the base can significantly influence the reaction rate and selectivity.

Solvent: The polarity and protic/aprotic nature of the solvent can affect the solubility of reactants and intermediates, as well as the stability of the transition state. A range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol) should be investigated.

Temperature: The reaction temperature can impact the reaction rate and selectivity. While higher temperatures generally increase the rate, they can sometimes lead to decreased selectivity or the formation of degradation products.

Concentration: The concentration of reactants can influence the reaction kinetics. In some cases, higher concentrations can lead to faster reactions, but may also promote side reactions.

Reaction Time: Monitoring the reaction over time is essential to determine the point of maximum yield before significant product degradation or byproduct formation occurs.

A systematic approach to optimization often involves varying one parameter at a time while keeping others constant. The results of such an optimization study can be presented in a data table, as shown below for a representative Michael addition reaction.

Representative Data Table for the Optimization of the Michael Addition for the Synthesis of a Diethyl 2-cyano-3-alkylbutanedioate Analogue

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Triethylamine (10)Toluene25246550:50
2DBU (10)Toluene25128555:45
3Sodium Ethoxide (10)Ethanol069260:40
4DBU (10)THF25128858:42
5DBU (10)Acetonitrile25128256:44
6Sodium Ethoxide (10)Ethanol2549055:45
7Sodium Ethoxide (10)Ethanol-20128570:30
8Chiral Catalyst A (10)Toluene-20487590:10
9Chiral Catalyst B (10)THF-40728095:5

This table is a representative example and the data is illustrative of a typical optimization study.

The data from such studies would reveal the optimal conditions for achieving the highest yield and, in the case of chiral synthesis, the highest diastereoselectivity or enantioselectivity. For instance, the illustrative data suggests that lower temperatures and the use of a specific base like sodium ethoxide can improve the diastereomeric ratio, while chiral catalysts can lead to high enantioselectivity.

Reactivity and Transformational Chemistry of Diethyl 2 Cyano 3 Methylbutanedioate

Nucleophilic Addition Reactions Involving the Cyano Functionality

The carbon-nitrogen triple bond of the cyano group in diethyl 2-cyano-3-methylbutanedioate is polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. researchgate.net This reactivity is fundamental to many transformations of nitriles. snnu.edu.cn Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add across the triple bond to form an intermediate imine anion. This intermediate is typically not isolated but is hydrolyzed during aqueous work-up to yield a ketone. libretexts.org

The mechanism involves the initial attack of the organometallic reagent on the nitrile carbon, followed by the formation of a metal salt of the imine. Subsequent protonation during an acidic work-up generates an imine, which is then hydrolyzed to the final ketone product, releasing ammonia (B1221849). libretexts.org

Table 1: Representative Nucleophilic Addition to the Cyano Group

Nucleophile Intermediate Final Product (after hydrolysis)
Grignard Reagent (R-MgX) Iminylmagnesium halide Ketone

This pathway provides a valuable method for synthesizing ketones where one of the alkyl groups is derived from the nucleophile and the other corresponds to the carbon framework of the original nitrile-containing molecule.

Carbon-Carbon Bond Forming Reactions

The most prominent feature of this compound in carbon-carbon bond formation is the acidity of the methine proton at the C-2 position. This proton is flanked by two powerful electron-withdrawing groups (cyano and ethoxycarbonyl), which stabilize the resulting conjugate base (an enolate or carbanion) through resonance. This stabilized anion is an excellent nucleophile, enabling a variety of C-C bond-forming reactions. thieme-connect.de

The enolate generated from this compound is a soft nucleophile, making it an ideal candidate for conjugate addition (Michael addition) to α,β-unsaturated compounds, known as Michael acceptors. wikipedia.orgmasterorganicchemistry.com The reaction involves the 1,4-addition of the enolate to the unsaturated system, forming a new carbon-carbon bond at the β-position of the acceptor. libretexts.org

The general mechanism proceeds in three steps:

Deprotonation of the activated methine center by a suitable base (e.g., sodium ethoxide, LDA) to form the nucleophilic enolate. masterorganicchemistry.com

Nucleophilic attack of the enolate on the β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation of the resulting enolate intermediate to yield the final 1,5-dicarbonyl (or related) adduct. masterorganicchemistry.com

Table 2: Examples of Michael Acceptors and Potential Products

Michael Acceptor Product Type
α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) 1,5-Keto-cyanoester
α,β-Unsaturated Ester (e.g., Ethyl acrylate) Substituted Glutarate Derivative

This reaction is a powerful tool for constructing complex molecular frameworks in an atom-economical fashion. wikipedia.org

The nucleophilic carbanion generated from this compound can also participate in substitution reactions with electrophiles such as alkyl and acyl halides. These reactions provide a direct route to introduce new carbon-based substituents at the C-2 position.

Alkylation: In the presence of a base, the compound can be readily alkylated by reacting the in situ-generated enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism. The reactivity of similar active methylene (B1212753) compounds is well-documented, showing that bases like potassium carbonate or cesium carbonate can effectively promote these reactions. mtak.hu

Acylation: Similarly, acylation can be achieved by treating the enolate with an acyl halide (e.g., acetyl chloride) or an acid anhydride. This reaction introduces an acyl group at the activated methine center, leading to the formation of a β-keto-cyanoester derivative.

Table 3: Alkylation and Acylation Reaction Summary

Reaction Type Electrophile Base Product
Alkylation Alkyl Halide (R-X) NaH, K₂CO₃ Diethyl 2-alkyl-2-cyano-3-methylbutanedioate

These reactions underscore the utility of the activated methine center as a key handle for molecular elaboration.

Chemical Modifications of the Nitrile Group

The cyano group itself is a versatile functional group that can be transformed into other important moieties, such as amines, aldehydes, amides, and carboxylic acids. snnu.edu.cn

The reduction of the nitrile group in the presence of the two ester functionalities requires chemoselective reagents to avoid unwanted side reactions.

Reduction to Primary Amines: Catalytic hydrogenation is a common method for converting nitriles to primary amines. Reagents like Raney Nickel or platinum oxide (PtO₂) under a hydrogen atmosphere can achieve this transformation. Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but would also reduce the ester groups. libretexts.orgebsco.com More selective borane (B79455) reagents, such as ammonia borane or diisopropylaminoborane, can reduce nitriles to primary amines with good functional group tolerance. organic-chemistry.org

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents that stop at the imine stage, which is then hydrolyzed to the aldehyde upon workup. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation. libretexts.org The mechanism involves the formation of an aluminum-imine complex that is stable to further reduction and is hydrolyzed to the aldehyde during the subsequent acidic work-up. libretexts.org

Table 4: Chemoselective Reduction of the Nitrile Group

Desired Product Reagent Conditions Notes
Primary Amine H₂ / Raney Ni High pressure, heat Classic catalytic hydrogenation
Primary Amine Ammonia Borane (NH₃BH₃) Thermal decomposition Environmentally benign method organic-chemistry.org

The nitrile group can be fully hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under either acidic or basic conditions. ebsco.comlumenlearning.com

Hydrolysis:

Acid-catalyzed hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., HCl or H₂SO₄) leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through the intermediate formation of a primary amide, which is subsequently hydrolyzed under the reaction conditions. lumenlearning.com

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially produces the salt of the carboxylic acid and ammonia. libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Amidation: The conversion of the nitrile to a primary amide can be achieved by using carefully controlled hydrolysis conditions. For instance, reacting a nitrile with hydrogen peroxide in a basic solution is a common method for preparing amides while minimizing further hydrolysis to the carboxylic acid. Acid-catalyzed hydration using concentrated sulfuric acid can also favor the formation of the amide. lumenlearning.com

This set of transformations allows the cyano group to serve as a masked carboxylic acid or amide, adding to the synthetic versatility of this compound.

Cyclization Reactions Leading to Novel Heterocyclic Frameworks

The presence of the α-cyanoester functionality makes this compound a potent precursor for the synthesis of a wide array of heterocyclic compounds. Its activated methylene group can participate in condensation reactions, while the nitrile and ester groups can undergo intramolecular cyclization or react with polyfunctional reagents. While specific studies on this compound are not extensively detailed, its reactivity can be inferred from well-established synthetic protocols involving structurally similar α-cyanoesters.

Guareschi-Thorpe Condensation: This reaction is a classic method for synthesizing substituted 2,6-dihydroxypyridine (B1200036) derivatives (which exist in their pyridone tautomeric forms). rsc.orgdrugfuture.com The condensation typically involves a cyanoacetic ester, a β-dicarbonyl compound, and a source of ammonia. rsc.orgrsc.orgresearchgate.net this compound could potentially react with a β-ketoester or another equivalent of itself in the presence of ammonium carbonate, leading to the formation of a highly substituted pyridine (B92270) ring. rsc.orgrsc.org

Hantzsch Pyridine Synthesis: A multi-component reaction that typically uses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate (B1210297) to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgfiveable.mechemeurope.comorganic-chemistry.orgchemtube3d.com By analogy, this compound could serve as the β-keto ester component, reacting with an aldehyde and ammonia to produce corresponding substituted dihydropyridine (B1217469) and pyridine frameworks. wikipedia.orgfiveable.me

Gewald Aminothiophene Synthesis: This reaction enables the formation of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgarkat-usa.orgchemrxiv.org this compound is a suitable candidate for the α-cyanoester component in this reaction. A condensation with a carbonyl compound would form a Knoevenagel adduct, which then reacts with sulfur and cyclizes to yield a 2-aminothiophene derivative bearing methyl and ethoxycarbonyl substituents. wikipedia.orgchemrxiv.org

Synthesis of Pyrazolones: The reaction of β-keto esters with hydrazine (B178648) derivatives is a fundamental method for preparing pyrazolones, which are five-membered heterocyclic rings. jocpr.comresearchgate.netmdpi.com The reactivity pattern of this compound, with its ester functionalities, suggests it could undergo condensation and subsequent cyclization with hydrazine or substituted hydrazines. This would likely involve the reaction at one or both of the ester carbonyls to form a pyrazolone (B3327878) or a related pyrazole (B372694) derivative. google.com

Reaction NamePotential Co-ReactantsTypical ConditionsResulting Heterocyclic Framework
Guareschi-Thorpe Condensationβ-Ketoester, Ammonium CarbonateAqueous medium, heating rsc.orgrsc.orgSubstituted Pyridone
Hantzsch Pyridine SynthesisAldehyde, Ammonia/Ammonium AcetateCondensation, followed by oxidation wikipedia.orgorganic-chemistry.orgSubstituted Dihydropyridine/Pyridine
Gewald Aminothiophene SynthesisKetone/Aldehyde, Elemental Sulfur, Base (e.g., Morpholine)One-pot condensation and cyclization wikipedia.orgSubstituted 2-Aminothiophene
Pyrazolone SynthesisHydrazine Hydrate or Substituted HydrazinesCondensation and cyclization in a suitable solvent jocpr.comresearchgate.netSubstituted Pyrazolone

Transesterification and Ester Hydrolysis Reactions

The two diethyl ester groups in this compound are susceptible to nucleophilic attack, leading to transesterification and hydrolysis reactions under appropriate conditions.

Transesterification: This process involves the conversion of an ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is typically an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. For β-keto esters, transesterification can be achieved with a variety of catalysts, including Brønsted bases, Lewis acids, and enzymes. nih.govbohrium.comdntb.gov.ua Given the structural similarities, this compound is expected to undergo transesterification, allowing for the exchange of its ethyl groups with other alkyl or functionalized groups from different alcohols (e.g., methanol, propanol). This reaction is valuable for modifying the compound's physical properties, such as solubility or boiling point.

Ester Hydrolysis: Hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. chemistrysteps.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, representing the reverse of Fischer esterification. chemistrysteps.com Treating this compound with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄) would lead to the corresponding dicarboxylic acid, 2-cyano-3-methylbutanedioic acid, and ethanol.

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. chemistrysteps.com Using a base like sodium hydroxide (B78521) would convert this compound into the disodium (B8443419) salt of 2-cyano-3-methylbutanedioic acid and ethanol. Due to the acidity of the α-hydrogen, compounds like diethyl 2-cyano-3-oxosuccinate have been noted to catalyze their own hydrolysis (autohydrolysis) in aqueous solutions. mdpi.com A similar propensity for autohydrolysis might be observed for this compound under certain pH conditions. nih.gov

Reaction TypeReagents and ConditionsPrimary Products
TransesterificationAlcohol (R-OH), Acid or Base CatalystDialkyl 2-cyano-3-methylbutanedioate, Ethanol
Acid-Catalyzed HydrolysisExcess H₂O, Strong Acid (e.g., H₂SO₄)2-Cyano-3-methylbutanedioic acid, Ethanol
Base-Catalyzed Hydrolysis (Saponification)Aqueous Base (e.g., NaOH), HeatDisodium 2-cyano-3-methylbutanedioate, Ethanol

Stereochemical Aspects and Control in Diethyl 2 Cyano 3 Methylbutanedioate Chemistry

Examination of Chiral Centers and Possible Stereoisomers

Diethyl 2-cyano-3-methylbutanedioate possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butanedioate backbone. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n possible stereoisomers.

For this compound, with its two chiral centers, a total of four possible stereoisomers can exist. These stereoisomers are comprised of two pairs of enantiomers. The relationship between these pairs is diastereomeric.

The four possible stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center:

(2R, 3R)-Diethyl 2-cyano-3-methylbutanedioate

(2S, 3S)-Diethyl 2-cyano-3-methylbutanedioate

(2R, 3S)-Diethyl 2-cyano-3-methylbutanedioate

(2S, 3R)-Diethyl 2-cyano-3-methylbutanedioate

The (2R, 3R) and (2S, 3S) isomers constitute one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers form the other enantiomeric pair. The relationship between any enantiomeric pair and the other is diastereomeric.

Table 1: Possible Stereoisomers of this compound

Stereoisomer ConfigurationRelationship
(2R, 3R)Enantiomer of (2S, 3S)
(2S, 3S)Enantiomer of (2R, 3R)
(2R, 3S)Enantiomer of (2S, 3R)
(2S, 3R)Enantiomer of (2R, 3S)

Methodologies for Achieving and Controlling Enantioselectivity and Diastereoselectivity

While specific methodologies for the stereoselective synthesis of this compound are not documented in the available literature, general strategies in asymmetric synthesis can be applied to control the formation of its stereoisomers. These methods aim to favor the formation of one enantiomer over the other (enantioselectivity) or one diastereomer over others (diastereoselectivity).

Common approaches include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to guide the reaction towards a specific stereochemical outcome. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: The use of a chiral catalyst can create a chiral environment that favors the formation of one stereoisomer. This is a highly efficient method as a small amount of catalyst can produce a large quantity of the desired product.

Substrate Control: If one of the starting materials already contains a chiral center, it can influence the stereochemical outcome of the reaction at a new stereocenter.

The choice of synthetic route and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, the relative stereochemistry between the C2 and C3 centers could be influenced by whether the cyano and methyl groups are introduced via a concerted or a stepwise mechanism.

Analytical Techniques for Stereochemical Purity and Configuration Assignment

The determination of the stereochemical purity and the assignment of the absolute configuration of the stereoisomers of this compound would rely on established analytical techniques.

Chiral chromatography is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides, proteins, or synthetic polymers. The choice of the CSP and the mobile phase is critical for achieving good separation.

Gas-Liquid Chromatography (GLC): Chiral GLC is suitable for the analysis of volatile and thermally stable compounds. Similar to HPLC, it employs a chiral stationary phase to resolve enantiomers.

Table 2: General Parameters for Chiral Chromatography

ParameterDescription
Stationary Phase A solid support coated with a chiral selector that interacts diastereomerically with the enantiomers.
Mobile Phase A solvent or gas that carries the sample through the column. Its composition can be optimized to improve separation.
Retention Time The time it takes for a compound to travel through the column. Different enantiomers will have different retention times.
Enantiomeric Excess (ee) A measure of the purity of a chiral sample, calculated from the relative peak areas of the enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, the use of chiral shift reagents (CSRs) can overcome this limitation.

Chiral shift reagents are typically lanthanide complexes with chiral ligands. They form diastereomeric complexes with the enantiomers in the sample. These diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.

Commonly used chiral shift reagents include complexes of europium, praseodymium, and ytterbium with chiral ligands like camphor (B46023) derivatives. The choice of the lanthanide and the ligand, as well as the concentration of the CSR, can significantly affect the resolution of the signals.

Table 3: Common Lanthanide Shift Reagents

Lanthanide ComplexTypical Effect on Proton NMR Signals
Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))Downfield shift
Pr(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]praseodymium(III))Upfield shift

By applying these established principles and analytical techniques, the stereochemical intricacies of this compound can be thoroughly investigated, paving the way for a deeper understanding of its properties and potential applications.

Mechanistic Investigations and Computational Analysis

Elucidation of Reaction Mechanisms in Synthetic Pathways and Transformations

The classical synthesis of Diethyl 2-cyano-3-methylbutanedioate involves a multi-step pathway that begins with ethyl cyanoacetate (B8463686) and α-bromopropionic acid. vulcanchem.com The elucidation of the reaction mechanisms for this synthesis provides a fundamental understanding of the transformations involved.

The synthesis proceeds through the following key steps:

Alkylation: The first step is the alkylation of ethyl cyanoacetate with α-bromopropionic acid to form ethyl α-bromopropionate.

Cyanoacetylation: The intermediate, ethyl α-bromopropionate, then undergoes a condensation reaction with acrylonitrile (B1666552) in the presence of a sodium catalyst to yield this compound. vulcanchem.com

Cyclization: Subsequently, a base-mediated intramolecular cyclization of the target compound can be performed to produce Diethyl 2-methylcyclopentanone-3,5-dicarboxylate. vulcanchem.com

The reactivity of this compound is significantly influenced by its functional groups. The cyano (-CN) group enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic additions. The presence of a methyl (-CH₃) group introduces steric hindrance, which can modulate the pathways of cyclization and substitution reactions. Furthermore, the two ethyl ester (-COOEt) moieties are sites for potential hydrolysis or transesterification, allowing for further chemical modifications. vulcanchem.com

A summary of the key synthetic intermediates and their reported yields is presented in the table below.

IntermediateDescriptionYield (%)
IEthyl α-bromopropionate68.7
IIThis compound64
IVDiethyl 2-methylcyclopentanone-3,5-dicarboxylate84

This table is based on the synthetic route described by Hara et al. (1957). vulcanchem.com

Kinetic Studies of Key Reactions Involving this compound

Detailed kinetic studies, including the determination of reaction rates, rate constants, and reaction orders for the key synthetic and transformational reactions of this compound, are not extensively reported in the available scientific literature. Such studies would be instrumental in optimizing reaction conditions for its synthesis and subsequent chemical modifications, as well as in providing a more quantitative understanding of its reactivity.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at a molecular level.

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) with the B3LYP functional, have been employed to predict reaction pathways and optimize the synthetic routes for this compound. vulcanchem.com These computational models have demonstrated the ability to reproduce experimental yields with a high degree of accuracy, typically within a ±5% margin, which facilitates the rapid screening of novel derivatives and reaction conditions. vulcanchem.com

Conformational analysis, another application of quantum chemical calculations, is crucial for understanding the three-dimensional structure of the molecule. The conformation is influenced by steric hindrance from the methyl group and the electronic effects of the nitrile group. These calculations can determine the most stable conformations and the energy barriers between them, which in turn affect the molecule's reactivity.

Specific studies utilizing molecular dynamics (MD) simulations to investigate the reaction pathways and intermediates of this compound have not been identified in the reviewed literature. MD simulations could provide dynamic insights into the reaction mechanisms, including the visualization of molecular motions and the identification of transient intermediates and transition states, complementing the static picture provided by quantum chemical calculations.

Applications in Complex Molecule Synthesis and Material Science

Diethyl 2-cyano-3-methylbutanedioate as a Preeminent Synthetic Intermediate

Based on available literature, there are no specific examples or research studies that establish this compound as a preeminent or widely used synthetic intermediate. Its structural features, including the cyano group and two ester functionalities, suggest potential for reactivity and further transformation. However, documented applications in multi-step syntheses of complex target molecules are not found in the reviewed scientific literature.

Role as a Chiral Building Block in Asymmetric Synthesis

There is no available scientific evidence to suggest that this compound is utilized as a chiral building block in asymmetric synthesis. For a compound to be used as a chiral building block, it typically needs to be available in an enantiomerically pure form. There is no indication in the literature that chiral resolution or asymmetric synthesis of this compound has been a focus of research.

Precursor for the Elaboration of Structurally Diverse Organic Compounds, including Bioactive Molecules and Material Precursors

There is a lack of documented evidence of this compound serving as a precursor for the elaboration of structurally diverse organic compounds, including the synthesis of bioactive molecules or as a monomer for material science applications.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Diethyl 2-cyano-3-methylbutanedioate by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While specific spectral data for this compound is not extensively published, data from closely related compounds, such as Diethyl 2-cyano-3-oxosuccinate, allows for the prediction of characteristic chemical shifts. mdpi.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester groups would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from spin-spin coupling. The protons on the butanedioate backbone, specifically the methine proton adjacent to the cyano group and the methine proton at the 3-position, would appear as multiplets, with their exact chemical shifts and coupling constants influenced by the neighboring substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbons of the ester groups (typically in the 160-175 ppm range), the nitrile carbon (around 115-120 ppm), and the sp³ hybridized carbons of the ethyl groups and the butanedioate backbone. chemguide.co.uklibretexts.org The specific chemical shifts would confirm the connectivity of the molecule.

2D-NMR Techniques: Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals. mdpi.compreprints.org COSY spectra would reveal proton-proton coupling networks, helping to connect adjacent protons in the structure. HSQC would correlate directly bonded proton and carbon atoms, definitively linking the signals from the two types of spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester C=O-~165-170
Nitrile C≡N-~115-120
CH-CNMultiplet~40-50
CH-CH₃Multiplet~30-40
-OCH₂CH₃Quartet~60-65
-OCH₂CH₃Triplet~14
Backbone -CH₃Doublet~15-20

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.org For this compound, the IR spectrum would be dominated by characteristic absorption bands for its key functional groups.

A strong, sharp absorption band is expected in the range of 2240-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. mdpi.comresearchgate.net Additionally, strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups would be prominent, typically appearing in the region of 1730-1750 cm⁻¹. mdpi.comresearchgate.net The presence of C-O single bond stretches from the ester groups would also be observed in the 1000-1300 cm⁻¹ region. Finally, C-H stretching vibrations from the alkyl portions of the molecule would be visible around 2850-3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupBond VibrationCharacteristic Frequency (cm⁻¹)
NitrileC≡N stretch2240 - 2260
EsterC=O stretch1730 - 1750
EsterC-O stretch1000 - 1300
AlkylC-H stretch2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, namely the carbonyl (C=O) and nitrile (C≡N) groups, are expected to exhibit weak n→π* transitions. A related compound, diethyl 2-cyano-3-oxosuccinate, shows a UV absorption maximum (λmax) at 282 nm. mdpi.comresearchgate.net It is anticipated that this compound would have a similar, though likely weaker, absorption in the UV region due to the absence of the conjugated keto group present in the oxosuccinate analog. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. nih.gov For this compound (C₁₁H₁₇NO₄), the expected molecular weight is approximately 227.26 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 227 would be expected, although it may be weak. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the nitrile group is also a possible fragmentation route. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion. scielo.org.mx

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueIdentity
227[M]⁺ (Molecular Ion)
182[M - OCH₂CH₃]⁺
154[M - COOCH₂CH₃]⁺
155[M - C₂H₅OH]⁺ (McLafferty rearrangement)

X-ray Crystallography for Absolute Structure Determination (applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. mdpi.com For this technique to be applicable, this compound, or a suitable derivative, must first be obtained as a high-quality single crystal. While many similar small esters are liquids at room temperature, the introduction of specific functional groups can sometimes facilitate crystallization. mdpi.comresearchgate.net If a crystalline sample were obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, offering an unambiguous confirmation of its structure. reading.ac.uk

Advanced Chromatographic Techniques (GC, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing its presence in reaction mixtures.

Gas Chromatography (GC): Given its expected volatility, GC is a suitable method for analyzing this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for both the separation of the compound from impurities and its positive identification based on its mass spectrum. The retention time in a GC analysis is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC using a C18 column with a mobile phase such as an acetonitrile/water or methanol/water gradient would likely provide excellent separation and quantification. A UV detector would be suitable for detection, monitoring the absorbance at a wavelength corresponding to one of the compound's electronic transitions. researchgate.net

Future Research Directions and Emerging Perspectives

Design and Development of Novel Catalytic Systems for Enhanced Chemical Transformations

The development of advanced catalytic systems is paramount to expanding the synthetic utility of Diethyl 2-cyano-3-methylbutanedioate. Future investigations are anticipated to focus on several key areas:

Homogeneous Catalysis: Research into novel transition metal complexes, particularly those based on earth-abundant metals, is expected to yield catalysts with enhanced activity and selectivity for reactions involving the cyano and ester functionalities of the molecule. For instance, the design of sophisticated ligands could enable precise control over the stereochemistry of products derived from this compound. The development of cyano-activated copper(II) complexes for reactions like azide-alkyne cycloadditions showcases a promising direction. rsc.orgrsc.org Similarly, the catalytic potential of cyano-substituted phthalocyanines in oxidation reactions could inspire new catalytic applications. mdpi.com

Heterogeneous Catalysis: The design of solid-supported catalysts, such as metal nanoparticles immobilized on porous materials or functionalized polymers, offers significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. These heterogeneous systems could be tailored for specific transformations of this compound, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future research will likely explore the application of chiral organocatalysts to enantioselectively guide the reactions of this compound, leading to the synthesis of optically active compounds with potential applications in pharmaceuticals and materials science.

Table 1: Potential Catalytic Systems for Transformations of this compound
Catalyst TypePotential TransformationAnticipated Advantages
Homogeneous (e.g., Copper(II) complexes)Cycloaddition reactionsHigh activity and selectivity
Heterogeneous (e.g., Supported Palladium)Hydrogenation of the cyano groupEasy catalyst separation and recycling
Organocatalyst (e.g., Chiral amines)Asymmetric Michael additionsEnantioselective product formation

Exploration of Unprecedented Reactivity Profiles and Synthetic Applications

While this compound is a known synthetic intermediate, its full reactivity profile remains to be explored. Future research will likely focus on uncovering novel transformations and expanding its applications in the synthesis of complex molecules.

Multicomponent Reactions: The unique combination of functional groups in this compound makes it an ideal candidate for multicomponent reactions (MCRs). The development of novel MCRs involving this compound could provide rapid access to diverse and complex molecular scaffolds, which would be of significant interest in medicinal chemistry and drug discovery.

Domino and Cascade Reactions: Designing domino or cascade reaction sequences that are initiated by a transformation of this compound could lead to the efficient construction of intricate molecular architectures in a single synthetic operation. Such strategies are highly atom- and step-economical, contributing to more sustainable synthetic processes.

Synthesis of Heterocyclic Compounds: The cyano and ester functionalities of this compound are precursors to a wide variety of heterocyclic systems. Future work will likely focus on the development of novel cyclization strategies to access previously unknown or difficult-to-synthesize heterocycles with potential biological activity. The translocation of the cyano group to unactivated C(sp2)–H sites via radical cation catalysis is an emerging area that could lead to novel synthetic pathways. nih.gov

Integration of this compound Chemistry with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry, Solvent-Free Reactions)

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. dergipark.org.tr The integration of these principles into the chemistry of this compound is a key area for future development.

Flow Chemistry: The use of continuous flow reactors for the synthesis and transformation of this compound offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. Future research will likely focus on developing robust and efficient flow-based methods for reactions involving this compound.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in environmentally benign solvents like water is a cornerstone of green chemistry. nih.gov The development of solvent-free or aqueous reaction conditions for the synthesis and derivatization of this compound would significantly reduce the environmental impact of these processes. The diversity-oriented synthesis of cyano-substituted polycyclic N-heteroaryl compounds in green solvents is a testament to this growing trend. dntb.gov.ua

Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and ultrasound can often lead to shorter reaction times, higher yields, and improved selectivity. The application of these technologies to reactions involving this compound is a promising area for future investigation. A fast and green synthesis of 3-cyano-8-methyl-2-oxo-4-substituted 1,2,5,6,7,8-hexahydroquinolines highlights the potential of such approaches. researchgate.net

Table 2: Comparison of Conventional and Green Synthesis Approaches
ParameterConventional Batch SynthesisGreen Flow Chemistry
Solvent UsageHighMinimized or Recycled
Energy ConsumptionOften high and inefficientMore efficient heat transfer
Reaction TimeHours to daysMinutes to hours
SafetyPotential for thermal runawaysImproved safety due to small reaction volumes

Application of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The integration of artificial intelligence (AI) and machine learning is set to revolutionize chemical research. chemcopilot.com In the context of this compound, these computational tools can be applied to:

Predict Reaction Outcomes: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations, including the yield and stereoselectivity of reactions involving this compound. princeton.edueurekalert.orgsciencedaily.com This can significantly reduce the number of experiments required to optimize a reaction, saving time and resources.

Design Novel Derivatives: AI can be used to design new derivatives of this compound with desired properties. By building predictive models that correlate molecular structure with specific activities or properties, researchers can computationally screen virtual libraries of compounds to identify promising candidates for synthesis.

Optimize Reaction Conditions: Machine learning models can be employed to identify the optimal set of reaction conditions (e.g., temperature, solvent, catalyst) for a given transformation of this compound. This can lead to higher yields, improved selectivity, and more sustainable processes.

Synergistic Approaches Combining Synthetic Organic Chemistry with Biocatalysis for Enhanced Efficiency and Selectivity

The combination of traditional synthetic organic chemistry with biocatalysis offers a powerful approach to chemical synthesis, leveraging the high selectivity of enzymes with the broad scope of chemical reactions. illinois.edu

Enzymatic Transformations: The use of enzymes to catalyze specific transformations of this compound could provide access to chiral products with high enantiomeric excess. For example, hydrolases could be used for the selective hydrolysis of one of the ester groups, while nitrile hydratases could be employed for the conversion of the cyano group to an amide. The biosynthesis of niacin from 3-cyanopyridine (B1664610) using a nitrilase in a deep eutectic solvent system is an inspiring example. mdpi.com

Chemoenzymatic Cascade Reactions: The development of chemoenzymatic cascade reactions, where a chemical transformation is followed by an enzymatic one in the same pot, can lead to highly efficient and selective synthetic routes. illinois.edu For instance, a metal-catalyzed reaction of this compound could be directly followed by an enzymatic reduction or oxidation to generate a complex product in a single operation. The merging of synthetic photochemistry with biocatalysis to create non-canonical amino acids demonstrates the potential of such synergistic approaches. astrobiology.com

The future of research on this compound is bright, with numerous opportunities to develop more efficient, selective, and sustainable synthetic methodologies. By embracing novel catalytic systems, exploring new reactivity profiles, and integrating cutting-edge technologies, the scientific community can unlock the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl 2-cyano-3-methylbutanedioate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via esterification and cyano-group introduction. A stepwise approach involves (1) preparing the butanedioate backbone through condensation of ethyl cyanoacetate with methyl vinyl ketone under basic conditions (e.g., Knoevenagel reaction), followed by (2) esterification with ethanol. Optimization includes using catalysts like piperidine or DMAP (4-dimethylaminopyridine) to enhance reaction rates and yields. Reaction efficiency improves with controlled temperature (60–80°C), anhydrous solvents, and inert atmospheres to minimize side reactions. Post-synthesis purification via fractional distillation or recrystallization (using ethanol/water mixtures) ensures high purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key protocols include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as similar esters (e.g., diethyl phthalate) show low acute toxicity but may cause respiratory irritation with prolonged exposure .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources. Monitor for decomposition (e.g., discoloration or gas formation) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, the cyano group’s IR stretch (~2240 cm1^{-1}) should align with 13C^{13}C-NMR peaks at ~115–120 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C10_{10}H13_{13}NO4_{4}) with exact mass matching (<2 ppm error).
  • X-ray Crystallography : Use SHELX suite for structure refinement. If twinning or low-resolution data occurs, employ tools like OLEX2 for dual-space refinement or iterative hydrogen placement .

Q. What experimental strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~200°C for similar esters) to set safe reaction thresholds .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation.
  • Byproduct Analysis : Use GC-MS to identify decomposition products (e.g., CO, CO2_2, or nitriles) and adjust conditions accordingly .

Q. How should researchers design experiments to study the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Kinetic Studies : Monitor cyano-group reactivity via 1H^1H-NMR by tracking ester hydrolysis rates under acidic/basic conditions (e.g., HCl/NaOH in dioxane-water mixtures).
  • Computational Modeling : Use DFT (Density Functional Theory) to predict electrophilic sites (e.g., α-carbon adjacent to the cyano group) and validate with experimental data.
  • Cross-Coupling Reactions : Explore Suzuki-Miyaura or Ullmann couplings to functionalize the butanedioate backbone, using Pd catalysts and optimized ligand systems .

Data Contradiction Analysis

Q. How can conflicting crystallographic data (e.g., disordered atoms or low R-factors) be addressed during structure determination?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Refine HKLF5 format data with BASF scale factors.
  • High-Resolution Data : Collect synchrotron data (≤0.8 Å resolution) to improve electron density maps.
  • Validation Tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes .

Q. What methodologies validate purity when chromatographic results conflict with spectroscopic data?

  • Methodological Answer :

  • Orthogonal Techniques : Pair HPLC (C18 column, acetonitrile/water mobile phase) with 1H^1H-NMR integration (e.g., ethyl group protons at δ 1.2–1.4 ppm).
  • Spiking Experiments : Add a certified reference standard (e.g., methyl heptadecanoate from commercial libraries) to confirm retention time matches .
  • Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (calculated via ChemDraw).

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Reactant of Route 1
Reactant of Route 1
Diethyl 2-cyano-3-methylbutanedioate
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Reactant of Route 2
Diethyl 2-cyano-3-methylbutanedioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.